2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-
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Overview
Description
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl- is a heterocyclic compound with a unique structure that includes a pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-triaminopyrimidine with an appropriate aldehyde, followed by oxidation and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pteridine: A related compound with a similar core structure.
Quinazoline: Another heterocyclic compound with comparable properties.
Purine: Shares structural similarities and biological relevance.
Uniqueness
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl- is unique due to its specific functional groups and the ability to undergo diverse chemical reactions
Properties
Molecular Formula |
C11H13N5O4 |
---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
7-(C-ethyl-N-hydroxycarbonimidoyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C11H13N5O4/c1-4-5(14-20)6-9(17)13-7-8(12-6)15(2)11(19)16(3)10(7)18/h20H,4H2,1-3H3,(H,13,17) |
InChI Key |
KYCUXWOCVVZUSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
Origin of Product |
United States |
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